2-Amino-5-isopropylthiophene-3-carboxamide
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Overview
Description
2-Amino-5-isopropylthiophene-3-carboxamide is a heterocyclic organic compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 g/mol It is characterized by a thiophene ring substituted with an amino group at position 2, an isopropyl group at position 5, and a carboxamide group at position 3
Preparation Methods
The synthesis of 2-Amino-5-isopropylthiophene-3-carboxamide can be achieved through several synthetic routes. . This reaction typically requires specific conditions such as the presence of a base and a suitable solvent. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Amino-5-isopropylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino and carboxamide groups can participate in substitution reactions with suitable electrophiles or nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-5-isopropylthiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Amino-5-isopropylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
2-Amino-5-isopropylthiophene-3-carboxamide can be compared with other thiophene derivatives, such as:
2-Amino-3-carboxamide thiophene: Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.
5-Isopropyl-2-thiophenecarboxamide: Lacks the amino group, which may influence its interaction with biological targets.
Properties
IUPAC Name |
2-amino-5-propan-2-ylthiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-4(2)6-3-5(7(9)11)8(10)12-6/h3-4H,10H2,1-2H3,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEWCVLNVDMSCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408347 |
Source
|
Record name | 2-amino-5-isopropylthiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343272-23-1 |
Source
|
Record name | 2-amino-5-isopropylthiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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